Imazapic is a chemical used as an herbicide. It controls many broad leaf weeds and controls or suppresses some grasses in pasture, rangeland and certain types of turf. It has a half-life of around 120 days in soil.
Imazapic
CAS No.: 104098-48-8
Cat. No.: VC0001574
Molecular Formula: C14H17N3O3
Molecular Weight: 275.30 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104098-48-8 |
---|---|
Molecular Formula | C14H17N3O3 |
Molecular Weight | 275.30 g/mol |
IUPAC Name | 5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C14H17N3O3/c1-7(2)14(4)13(20)16-11(17-14)10-9(12(18)19)5-8(3)6-15-10/h5-7H,1-4H3,(H,18,19)(H,16,17,20) |
Standard InChI Key | PVSGXWMWNRGTKE-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O |
Canonical SMILES | CC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O |
Colorform | Off-white to tan powder |
Melting Point | 204-206 °C |
Chemical Identity and Physical Properties
Structural Characteristics
Imazapic (IUPAC name: 2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-5-methylnicotinic acid) features a distinctive bicyclic structure combining imidazolinone and pyridine moieties . The molecule’s chiral center at the imidazolinone ring creates two enantiomers, with the (S)-configuration demonstrating superior herbicidal activity in field applications . X-ray crystallography reveals a planar arrangement of the pyridine-carboxylic acid group, facilitating molecular interactions with target enzymes .
Physicochemical Profile
The technical-grade compound presents as a white, odorless crystalline powder with a tapped bulk density of 0.38 g/cm³ . Solubility varies dramatically across solvents:
Table 1: Solubility of Imazapic in Common Solvents (25°C)
Solvent | Solubility (mg/mL) |
---|---|
Hexane | 0.0084 |
Dichloromethane | 89.2 |
Methanol | 50.9 |
pH 7 Buffer | 479 |
Data source: FAO evaluation report
This polarity gradient enables formulation flexibility, with aqueous solutions (pH ≥7) preferred for foliar applications and organic solvent-based concentrates used for soil treatments . The compound’s vapor pressure of 1 × 10⁻⁷ mmHg at 25°C minimizes volatilization risks, while its octanol-water partition coefficient (log P = 1.56) suggests moderate soil mobility .
Mechanism of Action
Enzymatic Inhibition
Imazapic exerts herbicidal effects through competitive inhibition of acetohydroxy acid synthase (AHAS; EC 2.2.1.6), a key enzyme in branched-chain amino acid biosynthesis . The herbicide’s imidazolinone group mimics the transition state of the AHAS-substrate complex, binding irreversibly to the enzyme’s valine-specific site with a dissociation constant (Kd) of 2.3 nM . This interaction blocks production of valine, leucine, and isoleucine, causing rapid cessation of meristematic growth in susceptible plants .
Species Selectivity
Crop tolerance in Clearfield® rice systems stems from a single-nucleotide polymorphism in the AHASL1 gene, encoding an enzyme variant with 150-fold reduced imazapic affinity compared to wild-type weeds . Field trials demonstrate effective control of Echinochloa crus-galli (barnyard grass) at 40 g a.i./ha while maintaining rice yields above 95% of untreated controls .
Agricultural Applications
Rangeland Management
Montana State University’s 25-trial meta-analysis established optimal cheatgrass control parameters:
Table 2: Cheatgrass Control Efficacy by Application Timing
Timing | Efficacy Range (%) | Optimal Rate (oz a.i./acre) |
---|---|---|
Pre-emergent | 20-65 | 8 |
Early post-emergent | 85-95 | 6 |
Late post-emergent | 50-75 | 10 |
Data source: Montana Extension Service
Early post-emergent applications (1-2 leaf stage) provided 92% average reduction in cheatgrass biomass versus 58% for late treatments, irrespective of adjuvant selection . Residual soil activity persists for 8-10 months, effectively suppressing multiple weed cohorts .
Turfgrass Regulation
Brazilian studies on Zoysia spp. demonstrated paradoxical growth responses to sublethal doses (23.6 + 7.9 g a.i./ha imazapic-imazapyr combinations). While clipping biomass decreased 85.6%, inflorescence production increased 66.2%, suggesting stress-induced reproductive investment . This phenomenon necessitates precise dose calibration to avoid unintended seed bank contributions.
Environmental Fate
Soil Persistence
Lowland rice field studies in Rio Grande do Sul revealed extended degradation kinetics:
Table 3: Imazapic Degradation Parameters
Parameter | Value |
---|---|
Half-life (lowland) | 63-77 days |
Annual residual | 2.1-5.8% |
Mineralization rate | 0.8%/day |
Anaerobic conditions characteristic of paddy soils reduce hydroxyl radical formation, the primary degradation pathway. Microbial metabolism accounts for only 12-18% of parent compound breakdown under flooded conditions .
Ecotoxicological Profile
The BLM’s ecological risk assessment identified sensitive endpoints:
Table 4: Non-Target Species Sensitivity
Organism | EC50 (μg/kg soil) | Critical Effect |
---|---|---|
Eisenia fetida | >5000 | Growth inhibition |
Colinus virginianus | 120 | Chick development delay |
Pseudotsuga menziesii | 0.01 | Seedling mortality |
Data source: BLM risk assessment
Conifer seedling sensitivity necessitates buffer zones of 15-30 m downwind from treatment areas . The EPA’s 2023 review confirmed no dietary risks to humans at residues ≤0.05 ppm in rice, establishing an acceptable daily intake of 0.25 mg/kg bw/day .
Regulatory Considerations
Global Registration Status
Imazapic holds registrations in 38 countries, with use patterns tailored to regional agronomic needs. The 2025 Codex Alimentarius Commission established maximum residue limits (MRLs) of 0.1 mg/kg for cereal grains and 0.02 mg/kg for animal tissues, harmonizing international trade standards .
Resistance Management
Documented resistance in Amaranthus palmeri populations (Mississippi Delta) correlates with the Pro197Ser AHAS mutation. Anti-resistance strategies mandate annual application limits (≤2 treatments) and mandatory rotation with PSII-inhibiting herbicides .
Recent Technological Advances
Nanoformulation Development
2024 trials with chitosan-encapsulated imazapic (particle size: 85 ±12 nm) demonstrated:
-
40% reduction in application rates (15 vs. 25 g a.i./ha)
-
72-hour rainfastness versus 12 hours for conventional formulations
-
98% photodegradation protection under UV exposure
These innovations address persistence concerns while maintaining weed control efficacy .
Precision Application Systems
GPS-guided variable rate sprayers now integrate real-time soil organic matter data to adjust imazapic rates from 4-12 oz/acre, reducing total usage by 22% in Montana rangelands .
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